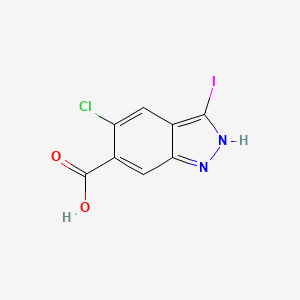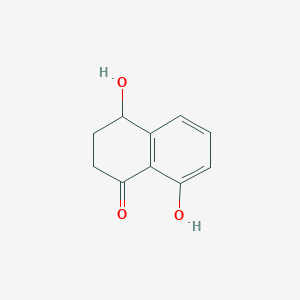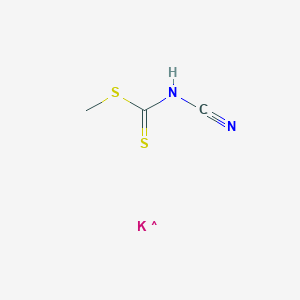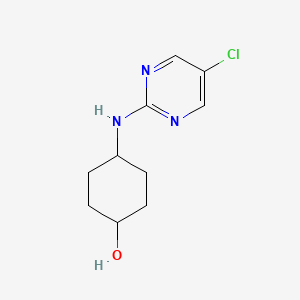
Z-Gly-Pro-4MbetaNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- is a complex organic compound with the molecular formula C27H27N5O4 and a molecular weight of 485.53 g/mol . This compound is characterized by its intricate structure, which includes a prolinamide core, a phenylmethoxycarbonyl group, and a naphthalenyl moiety. It is utilized in various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- typically involves multi-step organic reactions. The process begins with the protection of the amino group of proline using a phenylmethoxycarbonyl (Cbz) group. This is followed by coupling with glycine and subsequent attachment of the naphthalenyl group. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield naphthoquinones, while reduction of the carbonyl groups can produce alcohol derivatives .
科学的研究の応用
L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein folding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, or interference with signal transduction processes .
類似化合物との比較
Similar Compounds
- L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-phenylazo)phenyl]-
- L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-L-alanyl-N-(2-naphthalenyl)-
Uniqueness
L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and naphthalenyl groups provide distinct electronic and steric properties, making it a valuable compound for various research applications .
特性
CAS番号 |
201983-16-6 |
|---|---|
分子式 |
C26H27N3O5 |
分子量 |
461.5 g/mol |
IUPAC名 |
benzyl N-[2-[(2S)-2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C26H27N3O5/c1-33-23-15-20(14-19-10-5-6-11-21(19)23)28-25(31)22-12-7-13-29(22)24(30)16-27-26(32)34-17-18-8-3-2-4-9-18/h2-6,8-11,14-15,22H,7,12-13,16-17H2,1H3,(H,27,32)(H,28,31)/t22-/m0/s1 |
InChIキー |
URYYDWUFEVBVHE-QFIPXVFZSA-N |
異性体SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |
正規SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]-](/img/structure/B12328904.png)


![3-Bromobenzo[d]isoxazol-7-ol](/img/structure/B12328915.png)


![4-tert-Butyl 2-ethyl 8-bromo-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate](/img/structure/B12328951.png)

![11b-(R)-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B12328969.png)


![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-3-naphthalen-2-ylpropanoic acid](/img/structure/B12328992.png)

![3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12328996.png)
